

# Statistical Analysis of BI-6901 Efficacy: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

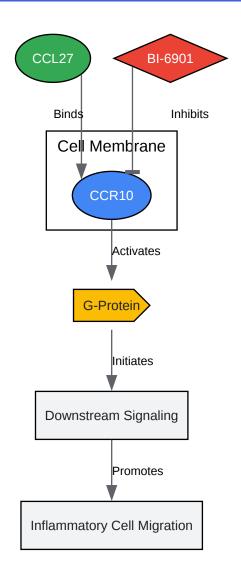
This guide provides a comprehensive comparison of the efficacy of **BI-6901**, a potent and selective CCR10 antagonist, with alternative approaches for mitigating inflammatory responses. The data presented is based on preclinical studies, and this document is intended for research and informational purposes.

### **BI-6901**: Mechanism of Action

**BI-6901** is a small molecule inhibitor of the chemokine receptor CCR10.[1][2][3] Chemokine receptors are G protein-coupled receptors that mediate the migration of immune cells to specific tissues.[1] CCR10 and its ligand, CCL27, play a significant role in recruiting T-cells to the skin, particularly in inflammatory conditions like allergic contact dermatitis and psoriasis.[1] By selectively blocking the CCR10 receptor, **BI-6901** inhibits the downstream signaling cascade initiated by CCL27, thereby reducing the infiltration of inflammatory cells into the skin. [1]

Below is a diagram illustrating the signaling pathway affected by BI-6901.





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**BI-6901** Mechanism of Action

## In Vitro Efficacy of BI-6901

The potency and selectivity of **BI-6901** have been evaluated in various in vitro assays. The racemate of **BI-6901** has demonstrated consistent potency across different functional readouts and cell backgrounds.



Assay Type	Ligand	Cell Line	Endpoint	pIC50
Calcium Flux	hCCL27	CHO-K (hCCR10)	Ca2+ Mobilization	9.0
Calcium Flux	hCCL28	CHO-K (hCCR10)	Ca2+ Mobilization	8.9
cAMP Production	hCCL27	HEK (hCCR10)	cAMP Inhibition	9.0
GTP Binding	hCCL27	Ba/F3 (hCCR10)	GTPyS Binding	7.6
Chemotaxis	hCCL27	Ba/F3 (hCCR10)	Cell Migration	8.0

Table 1: In Vitro Activity of **BI-6901**. The pIC50 value is the negative logarithm of the half maximal inhibitory concentration (IC50).

**BI-6901** has also been shown to be highly selective for CCR10, with no significant activity observed against a panel of 29 other G protein-coupled receptors, including six other chemokine receptors.

## In Vivo Efficacy in a Murine Model of Contact Hypersensitivity

The anti-inflammatory effects of **BI-6901** were assessed in a 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model in mice. This model mimics the T-cell-dependent inflammatory response seen in allergic contact dermatitis.

## **Comparison with Vehicle and Negative Control**

**BI-6901** exhibited a dose-dependent reduction in ear swelling compared to the vehicle control. As a further control, its optical antipode, BI-6902, which has a significantly lower affinity for CCR10 (pIC50 = 5.5), showed no efficacy in the same model, highlighting the stereospecificity of the CCR10 antagonism.



Treatment	Dose (mg/kg, i.p.)	Inhibition of Ear Swelling (%)
Vehicle	-	0
BI-6901	30	Data not available
BI-6901	100	60 - 85
BI-6902 (Negative Control)	100	Inactive
Anti-CCL27 Antibody	Data not available	60 - 85

Table 2: In Vivo Efficacy of **BI-6901** in a DNFB-Induced Contact Hypersensitivity Model. The inhibition of ear swelling is a measure of the anti-inflammatory effect.

The level of efficacy observed with **BI-6901** at a dose of 100 mg/kg was comparable to that of an anti-CCL27 antibody in the same experimental model.

## Experimental Protocols In Vitro Assays

A detailed description of the in vitro assays is provided below:

- Calcium Flux Assay: Chinese Hamster Ovary (CHO-K) cells stably transfected with human CCR10 were used. The cells were loaded with a calcium-sensitive dye, and the intracellular calcium concentration was measured following stimulation with CCL27 or CCL28 in the presence of varying concentrations of BI-6901.
- cAMP Production Assay: Human Embryonic Kidney (HEK) cells co-transfected with human CCR10 and a cAMP-responsive reporter gene were utilized. The cells were stimulated with forskolin to induce cAMP production and then treated with CCL27 and different concentrations of BI-6901 to measure the inhibition of cAMP synthesis.
- GTP Binding Assay: Membranes from Ba/F3 cells expressing human CCR10 were incubated with [35S]GTPyS in the presence of CCL27 and varying concentrations of BI-6901. The amount of bound [35S]GTPyS was measured to determine the extent of G-protein activation.

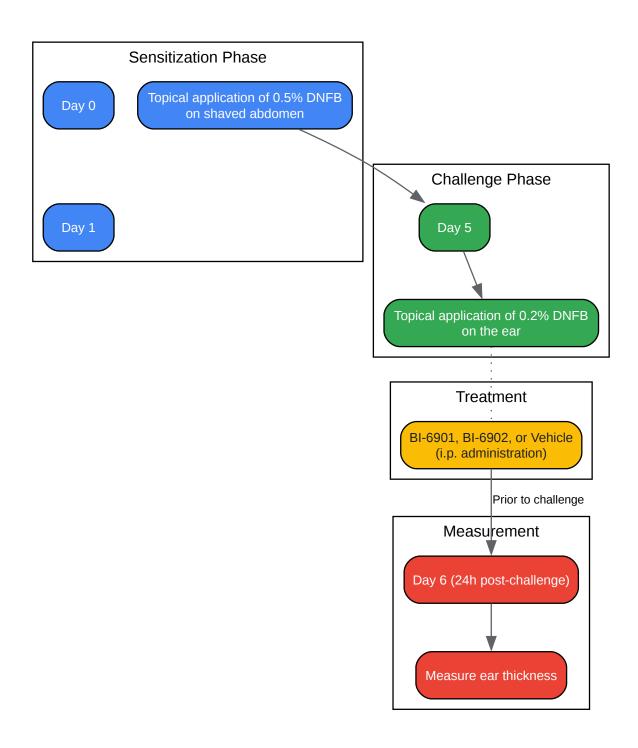


Chemotaxis Assay: The migratory response of Ba/F3 cells expressing human CCR10 towards a CCL27 gradient was assessed using a Boyden chamber assay. The number of cells that migrated through the filter in the presence of different concentrations of BI-6901 was quantified.

## In Vivo DNFB-Induced Contact Hypersensitivity Model

The experimental workflow for the in vivo study is outlined below.





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#### **DNFB-Induced Contact Hypersensitivity Workflow**

Sensitization: On day 0, the abdominal skin of Balb/c mice was shaved and sensitized by topical application of a 0.5% solution of 2,4-dinitrofluorobenzene (DNFB) in a 4:1 acetone:olive oil vehicle.



Treatment: **BI-6901**, its inactive enantiomer BI-6902, or the vehicle was administered intraperitoneally (i.p.) to the mice.

Challenge: On day 5, a 0.2% DNFB solution was applied to the dorsal side of one ear to elicit an inflammatory response.

Measurement: Ear swelling was measured 24 hours after the challenge using a caliper, and the percentage of inhibition was calculated relative to the vehicle-treated group.

### Conclusion

The available data indicates that **BI-6901** is a potent and selective antagonist of CCR10 with significant anti-inflammatory efficacy in a preclinical model of contact hypersensitivity. Its dose-dependent activity and favorable comparison to an antibody-based intervention suggest its potential as a therapeutic agent for inflammatory skin diseases. The stereospecificity of its action, as demonstrated by the inactivity of its optical antipode, further validates CCR10 as the target of its pharmacological effect. Further research is warranted to translate these preclinical findings into clinical applications.

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